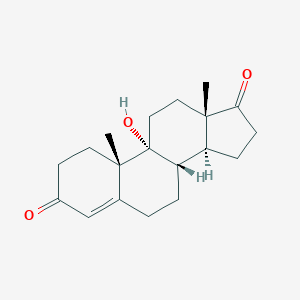

9-Hydroxy-4-androstene-3,17-dione

Description

Significance as a Key Steroidal Intermediate

9-Hydroxy-4-androstene-3,17-dione is a crucial building block in the pharmaceutical industry. d-nb.info Its primary value stems from its role as a starting material for the synthesis of potent anti-inflammatory corticosteroids such as betamethasone (B1666872) and triamcinolone. vjs.ac.vn The 9α-hydroxyl group is a critical feature that significantly enhances the glucocorticoid activity of these drugs. The conversion of readily available natural sterols, like phytosterols (B1254722) from plant oils, into 9-OH-AD through microbial fermentation is a cornerstone of modern steroid manufacturing. vjs.ac.vnd-nb.info

The biotransformation process often starts with sterols like cholesterol or phytosterols, which are first degraded by microorganisms to the C19 steroid, 4-androstene-3,17-dione (AD). d-nb.info Subsequently, a specific enzymatic reaction, 9α-hydroxylation, is carried out by an enzyme known as 3-ketosteroid-9α-hydroxylase (KSH). nih.govnih.gov This enzyme, a complex system typically composed of two components (KshA and KshB), introduces the hydroxyl group at the C-9 position of the steroid's B ring. nih.govnih.govplos.org This step is critical because the resulting 9-OH-AD can then be chemically or biologically converted into other valuable intermediates like 4,9(11)-androstadiene-3,17-dione, a direct precursor to many active pharmaceutical ingredients. google.com

The efficiency of converting phytosterols or AD into 9-OH-AD is a major focus of research, with scientists employing metabolic engineering techniques to optimize microbial strains for higher yields. researchgate.netasm.org By enhancing the expression of key enzymes like KSH and disrupting competing metabolic pathways, researchers aim to create "cell factories" for the large-scale and cost-effective production of this vital intermediate. researchgate.netdtu.dk

Historical Context of Steroid Biotransformation Research

The field of steroid biotransformation has its roots in the mid-20th century, following the discovery of the potent therapeutic effects of corticosteroids. nih.gov Early research demonstrated that microorganisms could perform highly specific chemical modifications on the steroid nucleus that were difficult, if not impossible, to achieve through conventional chemical synthesis. nih.govresearchfloor.org One of the landmark discoveries was the microbial 11α-hydroxylation of progesterone (B1679170) by the fungus Rhizopus arrhizus, which revolutionized the production of cortisone. nih.gov

The specific 9α-hydroxylation of steroids was also an early area of investigation. Processes for producing 9α-hydroxy-4-androstene-3,17-dione through the microbial hydroxylation of 4-androstene-3,17-dione were developed using various microorganisms, including species of Nocardia and Corynespora. google.com These early studies laid the groundwork for understanding the enzymes responsible for this transformation.

A significant advancement came with the realization that certain microorganisms, particularly from the genus Mycobacterium, could not only perform 9α-hydroxylation but could also degrade the side chain of natural sterols, providing a direct route from inexpensive raw materials to 9-OH-AD. google.comd-nb.info This led to intensive screening and genetic modification of these bacteria to enhance their ability to accumulate 9-OH-AD as the main product. researchgate.netgoogle.com The enzyme system responsible, 3-ketosteroid-9α-hydroxylase (KSH), has since become a major subject of study, with research focusing on its structure, mechanism, and genetic regulation to improve the efficiency of the biotransformation process. nih.govacs.orgepfl.chnih.gov This historical progression highlights a shift from simple bioconversions to sophisticated metabolic engineering, underscoring the enduring importance of microbial systems in steroid pharmaceutical production.

Research Data on Microbial Transformation for 9-OH-AD Production

The following table summarizes findings from various studies on the microbial production of this compound and related intermediates.

| Microorganism | Substrate | Key Enzyme(s) | Product(s) | Key Findings |

| Mycobacterium sp. NRRL B-3805 (recombinant) | Phytosterol | 3-ketosteroid-9α-hydroxylase (KSH) from M. smegmatis | 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) | Co-expression of KshA and KshB genes led to the accumulation of 9-OH-AD with a 90% conversion rate. nih.gov |

| Bacillus subtilis 168 (recombinant) | 4-androstene-3,17-dione (AD) | KSH from M. neoaurum and Glucose 1-dehydrogenase (GDH) | 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) | Co-expression of KSH and GDH for NADH regeneration resulted in a 90.4% conversion rate of AD to 9-OH-AD. nih.gov |

| Rhodococcus ruber Chol-4 (mutant) | 4-androstene-3,17-dione (AD) | Inactivated KstD and KshB | 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) and 1,4-androstadiene-3,17-dione (ADD) | Inactivation of key degradation enzymes (KstD, Ksh) is a strategy to accumulate valuable intermediates like 9-OH-AD and ADD. plos.org |

| Mycobacterium roseum sp. nov. 1108/1 | Natural sterols | Endogenous sterol-degrading enzymes | 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) | A novel strain capable of high-yield production of 9-OH-AD directly from natural sterols. google.com |

| Mycolicibacterium neoaurum (engineered) | Phytosterols | Overexpressed KshA2, KshB, HsdB | 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) | Overexpression of key enzymes in the side-chain degradation pathway increased the yield of 9-OH-AD by 12.7%. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVJSSWZSJOGL-PLOWYNNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336076 | |

| Record name | 9α-hydroxyandrost-4-en-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-62-3 | |

| Record name | 9α-Hydroxyandrost-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-hydroxyandrost-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymology of 9 Hydroxy 4 Androstene 3,17 Dione Biosynthesis

3-Ketosteroid 9α-Hydroxylase (KSH) System

The central enzyme responsible for the introduction of a hydroxyl group at the C9α position of the steroid nucleus is the 3-ketosteroid 9α-hydroxylase (KSH). nih.govevitachem.com This enzyme is a key player in the bacterial degradation of steroids, as this hydroxylation is a preparatory step for the opening of the steroid's B-ring. nih.govnih.gov In industrial biotechnology, controlling KSH activity is crucial for producing C19 steroids like 9-OH-AD. nih.govmdpi.com KSH is typically a two-component system found in various microorganisms, including Mycobacterium, Rhodococcus, Nocardia, and Arthrobacter. nih.govd-nb.infonih.gov

Components: KshA (Terminal Oxygenase) and KshB (Ferredoxin Reductase)

The KSH system is a classic example of a two-component Rieske non-heme monooxygenase. nih.govd-nb.info It consists of two distinct proteins that work in concert to achieve the hydroxylation reaction:

KshA (Terminal Oxygenase): This component is the catalytic heart of the system, directly interacting with the steroid substrate to perform the 9α-hydroxylation. nih.govasm.org Structurally, KshA is often a homotrimer (α3) and contains two highly conserved domains: a Rieske [2Fe-2S] cluster and a mononuclear non-heme ferrous iron (Fe(II)) center. nih.govasm.orgasm.org The Rieske cluster is essential for electron transfer, while the mononuclear iron is the site where oxygen activation and substrate hydroxylation occur. nih.gov

KshB (Ferredoxin Reductase): This component acts as an electron shuttle, transferring electrons from a reducing equivalent, typically NADH, to the terminal oxygenase, KshA. nih.govasm.org KshB is a monomeric protein that contains a plant-type [2Fe-2S] cluster and a flavin adenine (B156593) dinucleotide (FAD) prosthetic group. nih.govasm.org It functions as a flavoprotein reductase, accepting electrons from NADH and passing them to its [2Fe-2S] cluster, which in turn reduces KshA. nih.govd-nb.info

The genes encoding these components, kshA and kshB, were first identified in Rhodococcus erythropolis SQ1. nih.gov Deletion of kshA in sterol-degrading bacteria blocks the opening of the steroid ring, leading to the accumulation of precursors like 4-androstene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov

Characterization of Novel KSH Oxygenase Components (e.g., KshC)

Research has revealed that the KSH system can exhibit diversity, with some bacterial strains possessing multiple homologs of the oxygenase component. A notable example is the discovery of a novel KSH oxygenase component named KshC in Mycobacterium sp. strain VKM Ac-1817D. nih.govnih.gov

Studies comparing KshC with the more commonly known KshA showed that a system composed of KshC and KshB had higher catalytic efficiency in converting AD to 9-OH-AD. nih.gov This finding demonstrates that KshC is a functional KSH oxygenase. nih.gov Optimization of the bioconversion process revealed that an optimal molar ratio of the oxygenase (KshC) to the reductase (KshB) was 1.5:1, highlighting the importance of stoichiometry in this two-component system for achieving maximum catalytic activity. nih.govnih.gov The discovery of alternative oxygenase components like KshC opens avenues for developing more efficient biocatalytic systems for steroid production. nih.gov

Enzymatic Mechanism and Cofactor Requirements

The process is initiated by the oxidation of NADH to NAD⁺ by KshB. evitachem.comnih.govnih.gov KshB, the ferredoxin reductase, accepts two electrons from NADH. These electrons are then transferred, one at a time, via the FAD and the [2Fe-2S] cluster within KshB, to the terminal oxygenase, KshA. nih.govasm.org KshA, having received the electrons at its Rieske [2Fe-2S] center, uses them to reduce the mononuclear iron atom. This reduced iron center can then bind and activate molecular oxygen, which subsequently hydroxylates the C9α position of the bound 3-ketosteroid substrate, such as AD or ADD. nih.gov

The essential cofactor for this enzymatic system is NADH, which provides the necessary reducing power for the reaction. evitachem.comnih.govnih.gov The dependence on NADH has led to the development of cofactor regeneration systems in biotechnological applications. For instance, coupling the KSH reaction with a formate (B1220265) dehydrogenase can regenerate NADH from NAD⁺, creating a more economical and sustainable process for 9-OH-AD production. nih.govnih.gov

Table 1: Components and Cofactors of the KSH System

| Component/Cofactor | Type | Key Features | Primary Function |

|---|---|---|---|

| KshA | Terminal Oxygenase | Rieske [2Fe-2S] cluster, Mononuclear non-heme Fe(II) | Binds and hydroxylates the steroid substrate. nih.govasm.org |

| KshB | Ferredoxin Reductase | FAD, Plant-type [2Fe-2S] cluster | Transfers electrons from NADH to KshA. nih.govasm.org |

| NADH | Cofactor (Coenzyme) | Nicotinamide (B372718) Adenine Dinucleotide (reduced form) | Provides the initial electrons for the hydroxylation reaction. evitachem.comnih.gov |

| KshC | Novel Terminal Oxygenase | Functional homolog of KshA | Offers potentially higher catalytic efficiency for 9α-hydroxylation. nih.gov |

Other Enzymes Modulating 9-Hydroxylation and Steroid Metabolism

The accumulation of 9-hydroxy-4-androstene-3,17-dione is not solely dependent on the KSH system. Other enzymes involved in the broader steroid degradation pathway can significantly influence the metabolic flux, determining the yield and purity of 9-OH-AD by competing for its precursors or converting the product itself.

3-Ketosteroid-Δ1-Dehydrogenase (KstD) Isoenzymes and Their Differential Activities

3-Ketosteroid-Δ1-dehydrogenase (KstD) is a crucial flavoenzyme that catalyzes the introduction of a double bond between the C1 and C2 positions of the steroid A-ring. nih.govcore.ac.uk This Δ1-dehydrogenation is a key step in steroid catabolism and directly competes with the KSH pathway. mdpi.com KstD can act on 4-androstene-3,17-dione (AD) to form androsta-1,4-diene-3,17-dione (ADD). nih.gov Subsequently, both AD and ADD can serve as substrates for KSH, yielding 9-OH-AD and 9-hydroxy-androsta-1,4-diene-3,17-dione (9-OH-ADD), respectively. nih.gov

Many bacteria, particularly from the genera Rhodococcus and Mycobacterium, possess multiple KstD isoenzymes, which exhibit different substrate specificities and activities. mdpi.comresearchgate.net For example, Rhodococcus ruber strain Chol-4 has at least three functionally distinct KstD enzymes:

KstD1: Shows a preference for 9-OH-AD and testosterone (B1683101). researchgate.net

KstD2: Has a broad substrate range, with a preference for progesterone (B1679170). researchgate.net

KstD3: Displays a narrower substrate range, preferring saturated steroids. researchgate.net

This enzymatic multiplicity allows the organism to efficiently degrade a wide variety of steroid compounds. mdpi.comresearchgate.net In the context of 9-OH-AD production, the activity of KstD is often undesirable as it can lead to the formation of byproducts. Therefore, in industrial strain development, all kstD isoenzymes are typically deleted to prevent the degradation of 9-OH-AD and reduce the generation of byproducts like 9-OH-ADD. mdpi.com

Table 2: Differential Substrate Preferences of KstD Isozymes from Rhodococcus ruber Chol-4

| Isozyme | Primary Substrate Preference | Other Substrates |

|---|---|---|

| KstD1 | 9-OH-AD, Testosterone | Progesterone, AD, Deoxycorticosterone researchgate.net |

| KstD2 | Progesterone | AD, Testosterone, 9-OH-AD researchgate.net |

| KstD3 | Saturated steroids (e.g., 5α-Testosterone) | Progesterone, Deoxycorticosterone researchgate.net |

17β-Hydroxysteroid Dehydrogenase (Hsd4A)

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a group of oxidoreductases that catalyze the interconversion between 17-keto and 17β-hydroxy steroids. wikipedia.orgnih.gov For instance, they can convert androstenedione (B190577) (a 17-ketosteroid) into testosterone (a 17β-hydroxysteroid). wikipedia.org

In some mycobacteria, a bifunctional enzyme known as Hsd4A has been identified, which exhibits both 17β-hydroxysteroid dehydrogenase and β-hydroxyacyl-CoA dehydrogenase activities. mdpi.comnih.gov As a 17β-hydroxysteroid dehydrogenase, Hsd4A can catalyze the conversion of AD to testosterone. mdpi.comnih.gov This represents another competing pathway that diverts the precursor AD away from the KSH-mediated conversion to 9-OH-AD. The deletion or modulation of the hsd4A gene is another strategy employed in metabolic engineering to enhance the metabolic flux towards the desired 9α-hydroxylated product. nih.gov

Acyl-CoA Dehydrogenases (ChsE, FadE)

Acyl-CoA dehydrogenases (ACADs) are critical enzymes in the microbial degradation of the cholesterol side chain, a process that ultimately yields the C19 steroid nucleus required for this compound (9-OH-AD) synthesis. researchgate.net In actinomycetes like Mycobacterium tuberculosis and Mycolicibacterium neoaurum, these enzymes, designated as ChsE (Cholesterol side-chain-degrading enzyme) or FadE (Fatty acid degradation E), catalyze the dehydrogenation of steroyl-CoA esters, initiating the β-oxidation cycle of the side chain. researchgate.netnih.gov

Several distinct ChsE enzymes have been identified, each with specific roles and substrate preferences. researchgate.net In M. tuberculosis, three such enzymes have been well-characterized: ChsE1-ChsE2, ChsE3, and ChsE4-ChsE5. researchgate.net ChsE1-ChsE2 and ChsE4-ChsE5 are notable for their unusual α2β2 heterotetrameric structure, a departure from the typical homotetrameric architecture of most ACADs. researchgate.netnih.govnih.gov This unique structure appears to be essential for accommodating and acting upon bulky polycyclic-CoA substrates. nih.gov

The functional roles of these enzymes can be overlapping, providing the organism with metabolic flexibility. researchgate.net Studies in Mycolicibacterium neoaurum have shown that ChsE4-ChsE5 can act on C27, C24, and C22 steroid substrates, while ChsE3 is active on C27 and C24 steroids, and ChsE1-ChsE2 can utilize C27, C24, and C22 steroids in vivo. researchgate.net The activity of ChsE1-ChsE2 is particularly noted in the final cycle of β-oxidation. nih.gov The overexpression of ChsE1-ChsE2 has been shown to reduce the accumulation of certain by-products, thereby improving the yield of desired C22 steroid precursors like 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester (9-OH-PDCE). asm.org

These enzymes are FAD-dependent, utilizing a flavin adenine dinucleotide cofactor to facilitate the oxidation reaction. nih.govnih.gov The crystal structure of ChsE4-ChsE5 reveals that the FAD cofactor binds at the interface between the ChsE4 and ChsE5 subunits, with only one FAD molecule per dimer. nih.gov

| Enzyme (Gene) | Organism Example | Structure | Cofactor | Function/Substrate Specificity |

|---|---|---|---|---|

| ChsE1-ChsE2 (Rv3544c/Rv3543c) | Mycobacterium tuberculosis, Mycolicibacterium neoaurum | α2β2 Heterotetramer | FAD | Dehydrogenation of C27, C24, and C22 steroyl-CoAs; active in the last β-oxidation cycle. researchgate.netnih.gov |

| ChsE3 (Rv3570c/FadE34) | Mycobacterium tuberculosis, Mycolicibacterium neoaurum | Homodimer | FAD | Dehydrogenation of C27 and C24 steroyl-CoAs (e.g., 3-oxo-chol-4-en-24-oyl CoA). researchgate.netresearchgate.net |

| ChsE4-ChsE5 (Rv3504/Rv3505) | Mycobacterium tuberculosis, Mycolicibacterium neoaurum | α2β2 Heterotetramer | FAD | Initiates β-oxidation; active on C27, C24, and C22 steroyl-CoAs. nih.govresearchgate.net |

Cholesterol Oxidase (ChoM)

This initial conversion is a prerequisite for the subsequent actions of other enzymes in the catabolic pathway, including the side-chain degrading Acyl-CoA dehydrogenases and the ring-modifying hydroxylases. nih.govscirp.org In organisms engineered for steroid intermediate production, such as Mycolicibacterium neoaurum, ChoM is a key enzyme in the conversion of phytosterols (B1254722) to valuable products like 4-androstene-3,17-dione (AD) and 9-OH-AD. nih.govnih.gov Genome analysis of these industrial strains often reveals the presence of multiple cholesterol oxidase genes, indicating the importance of this enzymatic step. nih.gov

The enzyme is widely distributed among microorganisms, particularly actinomycetes, and has been extensively studied for its applications in clinical diagnostics for measuring serum cholesterol and in biocatalysis for steroid production. scirp.orgscirp.orgresearchgate.net

| Enzyme | EC Number | Reaction Catalyzed | Substrate Example | Product Example |

|---|---|---|---|---|

| Cholesterol Oxidase (ChoM) | 1.1.3.6 | Oxidation of 3β-hydroxysteroids and isomerization of the Δ5 bond to a Δ4 bond. scirp.org | Cholesterol | Cholest-4-en-3-one + H₂O₂ |

Formate Dehydrogenase for NADH Regeneration

The biosynthesis of 9-OH-AD from AD or its precursors involves a critical hydroxylation step at the C9α position. This reaction is catalyzed by 3-ketosteroid 9α-hydroxylase (KSH), an enzyme system that requires a reduced nicotinamide cofactor, typically NADH, to function. nih.gov The continuous supply of NADH can become a limiting factor in whole-cell or cell-free biocatalytic systems. Therefore, an efficient cofactor regeneration system is essential to maintain high productivity. researchgate.netillinois.edu

Formate dehydrogenase (FDH, EC 1.2.1.2) is an enzyme widely employed for in situ NADH regeneration. researchgate.nettandfonline.com It catalyzes the oxidation of formate to carbon dioxide, a reaction that is essentially irreversible, while concomitantly reducing NAD+ to NADH. tandfonline.comnih.gov This system is highly advantageous for industrial applications because formate is an inexpensive substrate, and the byproduct, CO₂, is benign and easily removed from the reaction mixture, preventing potential product inhibition. illinois.edunih.gov

While many biotransformations rely on FDH for NADH regeneration, research has also focused on engineering the enzyme to improve its stability and catalytic efficiency. nih.gov Furthermore, significant effort has been invested in altering the cofactor specificity of FDH from its native preference for NAD+ to NADP+, as many biosynthetic enzymes, particularly reductases, require NADPH. nih.govacs.orgnih.gov The development of efficient FDH variants is crucial for optimizing a wide range of biocatalytic processes, including the production of valuable steroid intermediates. nih.govacs.org

| Enzyme | EC Number | Reaction Catalyzed | Purpose in 9-OH-AD Biosynthesis | Key Characteristics |

|---|---|---|---|---|

| Formate Dehydrogenase (FDH) | 1.2.1.2 | Formate + NAD⁺ → CO₂ + NADH + H⁺ | Regenerates the NADH cofactor required by 3-ketosteroid 9α-hydroxylase (KSH). nih.gov | Uses an inexpensive substrate (formate); product (CO₂) is easily removed; reaction is irreversible. illinois.edunih.gov |

Genetic and Metabolic Engineering Strategies for Enhanced 9 Hydroxy 4 Androstene 3,17 Dione Production

Overexpression of Key Biosynthetic Genes (kshA, kshB, hsd4A)

The biosynthesis of 9-OH-AD from sterols involves several key enzymatic steps. Enhancing the expression of the genes encoding these enzymes can significantly boost production. The primary enzymes involved are 3-ketosteroid-9α-hydroxylase (KSH) and 17β-hydroxysteroid dehydrogenase (Hsd4A).

3-Ketosteroid-9α-hydroxylase (KSH) is a crucial enzyme system that catalyzes the 9α-hydroxylation of the steroid nucleus, a rate-limiting step in the formation of 9-OH-AD. researchgate.netnih.gov KSH is composed of two components: a terminal oxygenase (KshA) and a ferredoxin reductase (KshB). researchgate.netnih.gov Overexpression of both kshA and kshB genes has been shown to increase the conversion of 4-androstene-3,17-dione (AD) to 9-OH-AD. researchgate.netnih.gov For instance, co-expressing kshA and kshB from Mycobacterium smegmatis mc(2)155 in Mycobacterium sp. NRRL B-3805 resulted in a recombinant strain that accumulates 9-OH-AD as the main product, with a conversion rate of 90% from phytosterol. nih.gov Similarly, overexpressing kshA2 and kshB in Mycobacterium neoaurum led to a 12.7% increase in the 9α-OH-AD yield. researchgate.net

17β-hydroxysteroid dehydrogenase (Hsd4A) is another key enzyme involved in the side-chain degradation of sterols. Overexpression of the hsd4A gene has been demonstrated to enhance the production of C19 steroids like 9-OH-AD by reducing the accumulation of C22 steroid by-products. researchgate.netnih.gov In one study, the overexpression of hsd4A in Mycobacterium fortuitum based on the knockout of opccr significantly reduced the content of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OHHP) by-products. nih.govresearchgate.net A combined approach of overexpressing hsd, hsd4A, kshA1, and kshB in M. neoaurum MS136-F resulted in a 1.45-fold increase in 9-OH-AD production from a commercial phytosterol feedstock. researchgate.netsci-hub.box

Deletion or Inactivation of Degradation Pathways and By-product Formation Genes (kstD deletions, opccr, kstd)

A significant challenge in the microbial production of 9-OH-AD is its degradation into unwanted by-products. The primary enzyme responsible for this degradation is 3-ketosteroid-Δ1-dehydrogenase (KstD), which converts 9-OH-AD to 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OH-ADD). nih.gov This product is unstable and spontaneously degrades, leading to a loss of the desired product. nih.gov

KstD Deletions: Several studies have focused on identifying and deleting kstD genes to prevent this degradation. In Mycobacterium fortuitum, five KstD enzymes were identified, with KstD2 and KstD3 being the main contributors to 9-OH-AD degradation. nih.govresearchgate.net A strain with all five kstD genes deleted (MFΔkstD) showed stable accumulation of 9-OH-AD, with a 42.57% increase in yield compared to the wild type. nih.govresearchgate.net Similarly, knocking out the kstd gene in M. neoaurum MS136, combined with the overexpression of key biosynthetic genes, led to increased 9-OH-AD production. researchgate.netsci-hub.box

Modulation of Regulatory Genes and Sigma Factors (e.g., sigD)

The regulation of gene expression plays a critical role in controlling metabolic pathways. While specific studies on the direct modulation of the sigma factor sigD for enhancing 9-OH-AD production are not extensively detailed in the provided context, the principle of modulating regulatory elements is a known strategy in metabolic engineering. Sigma factors are key components of the RNA polymerase holoenzyme and are responsible for recognizing promoter sequences, thereby initiating the transcription of specific sets of genes. By engineering or modulating the expression of specific sigma factors, it is possible to globally regulate the expression of genes involved in a particular metabolic pathway, such as sterol catabolism, to favor the production of a desired compound like 9-OH-AD.

Engineering Cofactor Supply and Regeneration Systems (e.g., FAD, NADH)

The enzymatic reactions in the sterol biotransformation pathway are heavily reliant on cofactors, particularly flavin adenine (B156593) dinucleotide (FAD) and nicotinamide (B372718) adenine dinucleotide (NADH). nih.govnih.gov The conversion of phytosterols (B1254722) to androstenones is a complex oxidative process that requires a significant amount of FAD. nih.govnih.gov

FAD Supply and Regeneration: The insufficient supply of intracellular FAD can be a limiting factor in 9-OH-AD production. nih.govnih.gov To address this, researchers have engineered the FAD biosynthetic pathway. Overexpressing ribB and ribC, two key genes in FAD synthesis, in Mycolicibacterium neoaurum resulted in a 167.4% increase in intracellular FAD and a 25.6% enhancement in 9-OH-AD production. nih.govnih.gov Furthermore, a styrene (B11656) monooxygenase (NfStyA2B) from Nocardia farcinica was introduced to promote the regeneration of FAD from FADH₂, which is coupled to the oxidation of NADH to NAD+. nih.govnih.gov This strategy further increased 9-OH-AD production by 9.4%. nih.gov

NADH Regeneration: The KSH enzyme system requires NADH as a coenzyme to catalyze the hydroxylation of AD to 9-OH-AD. nih.gov To ensure a sufficient supply of NADH, cofactor regeneration systems have been implemented. In one study, Bacillus subtilis was engineered to co-express KSH from M. neoaurum and glucose 1-dehydrogenase (GDH) from B. subtilis. nih.gov The GDH enzyme facilitates the regeneration of NADH, which is then utilized by KSH. This whole-cell biocatalyst achieved a 90.4% conversion rate of AD to 9-OH-AD. nih.gov Another approach involved the heterologous expression of a formate (B1220265) dehydrogenase to create an NADH regeneration system, which resulted in the production of 7.78 g/L of 9-OH-AD with a 92.11% conversion rate. dntb.gov.ua

Strain Improvement through Mutation Breeding (e.g., Atmospheric and Room Temperature Plasma (ARTP) technology)

Traditional strain improvement methods, such as mutation breeding, continue to be valuable for enhancing the production of industrial biochemicals. Atmospheric and Room Temperature Plasma (ARTP) has emerged as a powerful mutagenesis tool for generating microbial strains with improved characteristics. discovery.csiro.aunih.govnih.gov

ARTP technology was used to mutagenize Mycobacterium sp. LY-1 to improve the transformation of phytosterols into 9-OH-AD. discovery.csiro.au A mutant strain, C33, was selected that exhibited a product molar yield of 15.5%, which was 34.8% higher than the original strain when using 15 g/L of phytosterols. discovery.csiro.au Further process optimization with this mutant strain, including the use of an oil-water bidirectional transformation system, led to a remarkable molar yield of 47.0%. discovery.csiro.au Similarly, ARTP has been successfully applied to M. neoaurum to generate mutants with high production of 4-androstene-3,17-dione (AD), demonstrating its effectiveness in modifying steroid metabolism. nih.govnih.gov

Optimization of Bioconversion Process Parameters

In addition to genetic and metabolic engineering of the microbial host, optimizing the bioconversion process itself is crucial for maximizing product yield and efficiency.

Substrate Concentration and Specificity (e.g., β-sitosterol, campesterol (B1663852), stigmasterol (B192456), 4-androstene-3,17-dione)

The choice and concentration of the substrate significantly impact the outcome of the biotransformation. Phytosterols, which are a mixture of compounds including β-sitosterol, campesterol, and stigmasterol, are common starting materials for 9-OH-AD production. researchgate.netsci-hub.box

Studies have shown that different mycobacterial strains exhibit varying efficiencies in utilizing these different sterols. For example, in one study with an engineered M. neoaurum strain, β-sitosterol and campesterol were converted to 9-OH-AD with a high molar conversion ratio of 98.5%, while stigmasterol was hardly utilized. researchgate.netsci-hub.box The concentration of the substrate is also a critical parameter. In a study using Ochrobactrum anthropi, the highest bioconversion yield was achieved at a substrate concentration of 15 g/100 ml medium. bibliomed.org For direct conversion of 4-androstene-3,17-dione (AD) to 9-OH-AD, phytosterol has been found to be a more suitable substrate for biotransformation in some recombinant Mycobacterium strains. nih.gov

Table 1: Effects of Genetic Engineering Strategies on 9-OH-AD Production

| Genetic Modification | Microorganism | Key Findings | Reference |

|---|---|---|---|

| Overexpression of kshA2 and kshB | Mycobacterium neoaurum | 12.7% increase in 9α-OH-AD yield. | researchgate.net |

| Overexpression of hsd, hsd4A, kshA1, kshB and knockout of kstd | Mycobacterium neoaurum MS136-F | 1.45-fold increase in 9-OH-AD production. | researchgate.netsci-hub.box |

| Deletion of five kstD genes | Mycobacterium fortuitum | 42.57% increase in 9-OH-AD yield and stable accumulation. | nih.govresearchgate.net |

| Overexpression of ribB and ribC | Mycolicibacterium neoaurum | 167.4% increase in intracellular FAD and 25.6% increase in 9-OH-AD production. | nih.govnih.gov |

| Co-expression of KSH and GDH | Bacillus subtilis | 90.4% conversion rate of AD to 9-OH-AD. | nih.gov |

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 9-Hydroxy-4-androstene-3,17-dione | 9-OH-AD |

| 4-Androstene-3,17-dione | AD |

| 1,4-Androstadiene-3,17-dione | ADD |

| 9α-Hydroxyandrost-1,4-diene-3,17-dione | 9-OH-ADD |

| 9,21-Dihydroxy-20-methyl-pregna-4-en-3-one | 9-OHHP |

| Flavin adenine dinucleotide | FAD |

| Nicotinamide adenine dinucleotide (oxidized) | NAD+ |

| Nicotinamide adenine dinucleotide (reduced) | NADH |

| β-sitosterol | |

| Campesterol | |

| Stigmasterol | |

| 3-Ketosteroid-9α-hydroxylase | KSH |

| 17β-Hydroxysteroid dehydrogenase | Hsd4A |

| 3-Ketosteroid-Δ1-dehydrogenase | KstD |

| Glucose 1-dehydrogenase | GDH |

| Formate dehydrogenase |

Fermentation Medium Optimization

The composition of the fermentation medium is a critical factor that significantly influences the efficiency of this compound (9-OHAD) production from phytosterols by microbial biotransformation. Optimization of medium components, including carbon and nitrogen sources, mineral salts, and inducers, is essential for enhancing cell growth, enzymatic activity, and ultimately, the product yield.

Various studies have investigated different media formulations to improve 9-OHAD production, primarily using Mycobacterium species. Common basal media include Luria-Bertani (LB) medium for initial cell cultivation, and more specialized media like MYC/01 and MYC/03 for seed culture and growth phases, respectively. nih.govresearchgate.net A typical seed medium (MYC/01) might contain glycerol (B35011) as a primary carbon source, along with citric acid, ammonium (B1175870) ferric citrate (B86180), potassium phosphate (B84403), magnesium sulfate, and ammonium nitrate (B79036) as a nitrogen source, with a pH adjusted to around 7.5. researchgate.netsrce.hr The growth medium (MYC/03) can be composed of glucose and corn steep powder. researchgate.net

For the bioconversion phase, the fermentation medium is often more complex, incorporating the phytosterol substrate and additives to enhance its solubility. A pilot-scale fermentation medium, for instance, has been formulated with yeast extract, glycerol, ammonium phosphate, sodium nitrate, and a high concentration of phytosterols (e.g., 80 g/L). d-nb.infonih.gov To improve the bioavailability of hydrophobic phytosterols, solubilizing agents are frequently added. These include β-cyclodextrins (such as hydroxypropyl-β-cyclodextrin or HP-β-CD) and nonionic surfactants like F-35 or TX-40. d-nb.infonih.govmdpi.com The addition of lectin has also been reported to be beneficial. d-nb.infonih.gov The molar ratio of HP-β-CD to phytosterol has been optimized, with a 1:1 ratio showing significant improvements in 9-OHAD production in a resting cell system. srce.hr

The choice and concentration of nitrogen sources also play a pivotal role. While complex nitrogen sources like yeast extract are common, simpler sources such as ammonium nitrate have been used. srce.hrd-nb.infonih.govmdpi.com Research has shown that modifying the nitrogen source can impact the metabolic flux and potentially reduce the formation of byproducts. mdpi.comnih.gov For example, using nitrate as a nitrogen source has been suggested as a method to increase the production of androstenedione (B190577) (AD), a precursor to 9-OHAD. mdpi.com Furthermore, engineering the metabolism of propionyl-CoA, a byproduct of phytosterol degradation, through modifications related to nitrogen source adaptability has been shown to improve the efficiency of steroid intermediate production. nih.gov

The addition of precursors for essential cofactors has also been explored as a strategy to enhance production. The bioconversion of phytosterols is a complex oxidative process that requires cofactors like Flavin Adenine Dinucleotide (FAD). nih.gov Supplementing the medium with FMN, a direct precursor of FAD, has been shown to significantly increase the intracellular FAD levels and, consequently, the production of 9-OHAD by about 20%. nih.gov

The following table summarizes the composition of various fermentation media used for 9-OHAD and its precursors' production.

Table 1: Composition of Fermentation Media for 9-OHAD and Precursor Production

| Medium Designation | Components | Application | Reference |

| Small-Scale Fermentation Medium | Yeast extract (8 g/L), glycerol (6 g/L), (NH₄)₂HPO₄ (0.6 g/L), NaNO₃ (2 g/L), phytosterol (10 g/L), F-35 (20 g/L), β-cyclodextrin (5 g/L), lectin (3 g/L) | Small-scale production of 9OH-AD and its precursors. | d-nb.infonih.gov |

| Pilot-Scale Fermentation Medium | Yeast extract (8 g/L), glycerol (6 g/L), (NH₄)₂HPO₄ (0.6 g/L), NaNO₃ (2 g/L), phytosterol (80 g/L), F-35 (20 g/L), β-cyclodextrin (20 g/L), lectin (3 g/L) | Pilot-scale production of 9OH-AD and its precursors. | d-nb.infonih.gov |

| MYC/01 (Seed Medium) | Glycerol (20 g/L), citric acid (2 g/L), ammonium ferric citrate (0.05 g/L), K₂HPO₄·3H₂O (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), NH₄NO₃ (2.0 g/L), pH 7.5 | Seed culture of M. neoaurum. | researchgate.netsrce.hr |

| M3-Tw Medium (Main Culture) | KH₂PO₄ (0.5 g/L), K₂HPO₄ (0.5 g/L), (NH₄)₂HPO₄ (1.5 g/L), FeSO₄·7H₂O (0.005 g/L), ZnSO₄·7H₂O (0.002 g/L), MgSO₄·7H₂O (0.2 g/L), yeast extract (5 g/L), glycerol (5 g/L), Tween 80 (0.05% v/v), pH 7.2 | Main culture for resting cell preparation. | nih.gov |

| Fermentation Medium for FAD Engineering | Glucose (10.0 g/L), citric acid (2.0 g/L), ferric ammonium citrate (0.05 g/L), MgSO₄·7H₂O (0.5 g/L), K₂HPO₄ (0.5 g/L), KNO₃ (2.0 g/L), pH 7.5 | Biotransformation with FAD-engineered strains. | nih.gov |

Bioreactor Design and Operation (e.g., fed-batch processes, resting cell systems, oil-water biphasic systems)

The design and operation of bioreactors are crucial for scaling up the production of this compound (9-OHAD) and achieving high yields and productivity. Several strategies have been developed to address the challenges associated with the microbial conversion of phytosterols, particularly their low water solubility and potential substrate inhibition. These strategies include fed-batch processes, resting cell systems, and oil-water biphasic systems.

Fed-Batch Processes

Fed-batch fermentation is a widely used strategy to achieve high cell densities and product titers while avoiding the inhibitory effects of high substrate concentrations. In this mode of operation, the substrate and other nutrients are fed to the bioreactor in a controlled manner during the fermentation process. This allows for the maintenance of optimal conditions for cell growth and product formation. editverse.comremedypublications.com

For the production of 9-OHAD and its precursors, fed-batch strategies have been successfully implemented at the pilot scale. For instance, a 15-liter fermenter has been used for the production of 9OH-AD from phytosterols. d-nb.infonih.gov The operational parameters in such systems are tightly controlled, including temperature (typically around 30-37°C), pH, dissolved oxygen levels, and agitation speed (e.g., 500 rpm). d-nb.infonih.govmdpi.com Different feeding strategies can be employed, such as linear, exponential, or pulse feeding, to optimize nutrient delivery and maximize productivity. editverse.com The development of adapted feeding strategies, where the feed rate is adjusted based on real-time process parameters like cell growth or evolved gas, can further enhance the efficiency of the fermentation. semanticscholar.org

Resting Cell Systems

Resting cell systems offer an effective alternative to conventional fermentation with growing cells. In this approach, cells are first cultivated to a high density and then harvested and resuspended in a buffer for the bioconversion process. This uncouples the growth phase from the production phase, allowing for biotransformations to be carried out at high cell densities, which can lead to higher volumetric productivity. researchgate.netsrce.hrnih.gov

The use of resting cells of Mycobacterium species has been extensively studied for the production of 9-OHAD. researchgate.netsrce.hrnih.gov A key aspect of this system is the preparation of the resting cells, which may involve growing the cells in a medium containing an inducer, such as a low concentration of phytosterol, to enhance the activity of the necessary enzymes. researchgate.netnih.gov The bioconversion is typically performed in a simple phosphate buffer at a controlled pH (e.g., 8.0) and temperature (e.g., 30°C). nih.gov

A significant challenge in resting cell systems is the poor water solubility of the phytosterol substrate. To overcome this, solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used. researchgate.netsrce.hrnih.gov The optimization of the cell density and the substrate concentration is crucial for maximizing the space-time yield. Studies have shown that increasing cell and substrate concentrations can enhance productivity, but excessively high concentrations may lead to inhibition and reduced oxygen transfer rates. researchgate.net For example, in one study, the highest space-time yield was achieved with 70 g/L of phytosterol and a cell dry mass of 30 g/L. researchgate.net

The following table presents data on the optimization of a resting cell bioconversion process for 9-OH-AD production.

Table 2: Effect of Cell Density and Phytosterol Concentration on 9-OH-AD Space-Time Yield in a Resting Cell System

| Cell Dry Mass (g/L) | Phytosterol Concentration (g/L) | Space-Time Yield (g/L/day) | Reference |

| 15 | 50 | 6.4 ± 0.2 | researchgate.net |

| 15 | 70 | 7.2 ± 0.3 | researchgate.net |

| 15 | 90 | 4.9 ± 0.2 | researchgate.net |

| 22.5 | 50 | 8.4 ± 0.1 | researchgate.net |

| 22.5 | 70 | 9.3 ± 0.1 | researchgate.net |

| 22.5 | 90 | 3.7 ± 0.2 | researchgate.net |

| 30 | 50 | 8.7 ± 0.1 | researchgate.net |

| 30 | 70 | 9.4 ± 0.2 | researchgate.net |

| 30 | 90 | 3.3 ± 0.2 | researchgate.net |

Oil-Water Biphasic Systems

The efficiency of the biotransformation in a biphasic system is influenced by several factors, including the choice of the organic solvent, the oil-to-water phase ratio, agitation speed, and temperature. mdpi.comresearchgate.net For instance, in the biotransformation of phytosterols to androstenedione (AD) and androstadienedione (ADD) by Mycobacterium sp. MB3683, higher conversion rates were achieved with an inoculum age of 16-20 hours, a temperature of 34-35°C, and an agitation speed of 400 rpm. mdpi.com The use of silicone oil has been shown to be suitable for this biotransformation, although it can have an inhibitory effect on cell growth at high concentrations. researchgate.net

The composition of the aqueous phase in a biphasic system is also important. Media with high concentrations of easily metabolizable carbohydrates can sometimes reduce the bioconversion of phytosterols, as the microorganisms may preferentially consume the carbohydrates. mdpi.com Therefore, the medium composition needs to be carefully designed to promote the utilization of the sterol substrate.

The following table summarizes key operational parameters and outcomes for different bioreactor strategies in the production of 9-OHAD and its precursors.

Table 3: Comparison of Bioreactor Strategies for 9-OHAD and Precursor Production

| Bioreactor Strategy | Microorganism | Key Operational Parameters | Product Titer | Molar Yield/Conversion Rate | Reference |

| Pilot-Scale Fermentation | Engineered M. neoaurum HGMS2 | 15 L fermenter, 80 g/L phytosterol, 30°C, 500 rpm | 37.3 g/L 9OH-AD | 40.3% conversion rate | d-nb.infonih.gov |

| Resting Cell System | M. neoaurum NwIB-yV | 70 g/L phytosterol, 30 g/L cell dry mass, 1:1 HP-β-CD/phytosterol molar ratio | Not specified | Highest space-time yield of 9.4 g/L/day | researchgate.net |

| Fed-Batch with FAD Engineering | Engineered M. neoaurum NF-P2 | 5 L bioreactor, 15 g/L phytosterols fed-batch | 9.02 g/L 9-OHAD | 80.6% molar yield | nih.gov |

| Biphasic System (for AD/ADD) | Mycobacterium sp. MB3683 | Water-oil system, 34-35°C, 400 rpm | Not specified | 10-15% conversion | mdpi.com |

| Resting Cell System (for ADD) | M. neoaurum NRRL B-3805 | 50 g/L wet cells, 100 g/L phytosterol emulsion with HP-β-CD | Not specified | 82.0% molar yield | nih.gov |

| Fed-Batch with Genetic Modification | Engineered M. fortuitum | 20 g/L phytosterol | 12.21 g/L 9-OHAD | 83.74% molar yield | nih.gov |

Analytical Methodologies in 9 Hydroxy 4 Androstene 3,17 Dione Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, Thin-Layer Chromatography)

Chromatographic methods are fundamental in the research and production of 9-Hydroxy-4-androstene-3,17-dione, enabling the separation and quantification of the target compound from starting materials, by-products, and other metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a primary tool for the quantitative analysis of this compound. researchgate.net This technique offers high resolution, sensitivity, and reproducibility. In a typical application, RP-HPLC is used to monitor the progress of microbial biotransformation of sterols into this compound. researchgate.net A study detailed a specific RP-HPLC method for the direct detection of the compound, demonstrating a good linear relationship between the chromatographic peak area and the concentration of the compound within a range of 0.01-0.20 g/L. researchgate.net The method showed an average recovery of 99.09%, highlighting its accuracy for quality control purposes. researchgate.net

Interactive Table 1: Example of RP-HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Kromasil 100-5C18 (4.6×250mm) |

| Mobile Phase | Methanol:Water (7:3, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 242 nm |

| Quantification Method | External Standard |

| Linear Range | 0.01-0.20 g/L |

| Correlation Coefficient | 0.9942 |

Data sourced from a study on the detection of 9α-OH-AD prepared by biotransformation. researchgate.net

Thin-Layer Chromatography (TLC): TLC is another valuable chromatographic technique used in this field. It serves as a simpler, more rapid method for monitoring the progress of microbial conversions. google.com Researchers can quickly assess the presence of this compound and the disappearance of the substrate during fermentation, allowing for timely decisions on process adjustments. google.com Preparative TLC can also be employed for the initial separation of the main product from minor by-products before further purification steps like crystallization. google.com

Column Chromatography: For larger-scale separation and purification, column chromatography is frequently utilized. After initial extraction from the fermentation broth, the crude product mixture is passed through a column packed with a stationary phase like silica (B1680970) gel. google.com By eluting with a gradient of solvents, such as a mixture of n-heptane and ethyl acetate, different compounds are separated based on their polarity. google.com Fractions are collected and analyzed, and those containing pure this compound are combined and crystallized. google.com

Spectroscopic Identification and Structural Elucidation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Once this compound is isolated, spectroscopic techniques are employed to confirm its identity and elucidate its precise chemical structure.

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and elemental composition of a compound. The technique provides a mass-to-charge ratio (m/z) of the molecule and its fragments, which is a unique fingerprint. google.com For this compound (C₁₉H₂₆O₃), the expected monoisotopic mass is approximately 302.188 g/mol . ebi.ac.uk When coupled with liquid chromatography (LC-MS), it allows for the simultaneous separation and sensitive detection of various hydroxy-androgens and their metabolites in complex biological samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides detailed information about the carbon-hydrogen framework of the molecule. It is indispensable for confirming the exact placement of functional groups, such as the hydroxyl (-OH) group at the C-9 position and the ketone groups at C-3 and C-17. The analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous structural elucidation of the steroid nucleus. ebi.ac.uk The structure of isolated conversion products, including 9α-hydroxy-4-androstene-3,17-dione, has been confirmed using Proton Magnetic Resonance (PMR) in conjunction with other spectroscopic methods. google.com

Other Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group and the carbonyl (C=O) groups of the ketones. google.com

Ultraviolet (UV) Spectroscopy: The α,β-unsaturated ketone system in the A-ring of this compound gives rise to a characteristic UV absorption maximum, typically around 242 nm, which is useful for both identification and quantification. researchgate.netgoogle.com

Molecular Biology Techniques for Genetic Analysis (e.g., qRT-PCR, Whole-Genome Sequencing, Gene Cloning and Expression)

Molecular biology techniques have become crucial for understanding and improving the microbial production of this compound. These methods focus on the genetic makeup of the microorganisms used in biotransformation.

Whole-Genome Sequencing: The complete genome sequencing of microorganisms, such as Mycobacterium sp. strain VKM Ac-1817D and Mycobacterium sp. LY-1, provides a comprehensive blueprint of their metabolic capabilities. ebi.ac.ukresearchgate.net By analyzing the genome, researchers can identify the genes encoding the key enzymes involved in sterol metabolism, including those responsible for side-chain degradation and the crucial 9α-hydroxylation step. researchgate.net This knowledge is the foundation for targeted genetic engineering to enhance the production of this compound. researchgate.net

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is used to quantify the expression levels of specific genes. In the context of this compound production, researchers use qRT-PCR to identify which enzymes are most active during the conversion of phytosterols (B1254722). researchgate.net By comparing the expression patterns of genes under different conditions, key enzymes in the metabolic pathway can be pinpointed, guiding efforts to overexpress or delete certain genes to optimize the yield of the desired product. researchgate.net

Gene Cloning and Expression: Once key genes are identified, they can be cloned and expressed to engineer more efficient microbial strains. For example, genes encoding enzymes like 3-ketosteroid 9α-hydroxylase (KSH), which catalyzes the conversion of 4-androstene-3,17-dione (AD) to this compound, can be overexpressed. nih.gov Studies have shown that overexpressing key genes involved in side-chain degradation (such as hsd, hsd4A, kshA1, and kshB) can significantly increase the yield of this compound. researchgate.net Conversely, deleting genes that lead to by-product formation or degradation of the target compound, such as those for 3-Ketosteroid-Δ¹-dehydrogenases (KstD), is another strategy to improve the final yield and purity. nih.gov

Interactive Table 2: Key Genes in this compound Metabolism

| Gene | Encoded Enzyme | Function in Steroid Metabolism |

| kshA / kshB | 3-ketosteroid 9α-hydroxylase (KSH) | Catalyzes the 9α-hydroxylation of the steroid nucleus. nih.govd-nb.info |

| kstD | 3-Ketosteroid-Δ¹-dehydrogenase | Catalyzes the degradation of 9-OH-AD to 9-OH-ADD. nih.gov |

| hsd4A | 17β-hydroxysteroid dehydrogenase | Enhances the side-chain degradation of phytosterols. researchgate.net |

This table summarizes key genes and their functions as identified through molecular biology techniques in various Mycobacterium species. researchgate.netnih.govnih.govd-nb.info

Mechanistic and Structure Function Relationship Studies of Steroid Modifying Enzymes

Substrate Specificity of 3-Ketosteroid 9α-Hydroxylases

The substrate specificity of 3-ketosteroid 9α-hydroxylases (KSH) varies significantly among different bacterial homologs, influencing their physiological roles in degrading diverse steroid structures like cholesterol and bile acids. nih.govnih.gov Studies on KshA homologs from Rhodococcus rhodochrous (KshA1, KshA5) and Mycobacterium tuberculosis (KshAMtb) have revealed distinct preferences for the C17 substituent of the steroid substrate. nih.gov

KshA1 from Rhodococcus rhodochrous DSM43269, consistent with its role in bile acid catabolism, shows the highest apparent specificity (kcat/Km) for steroids with an isopropyl side chain at the C17 position. nih.govnih.gov In contrast, the KshA5 homolog exhibits a strong preference for substrates lacking a C17 side chain, such as 4-estrendione and 5α-androstandione, with high catalytic efficiencies. nih.govnih.gov The KshA from M. tuberculosis (KshAMtb) has the highest specificity for CoA-thioesterified substrates, which are intermediates in the β-oxidation-like degradation of the cholesterol side chain. nih.gov

Interestingly, substrates like 4-androstene-3,17-dione (ADD) can cause strong substrate inhibition in some KshA homologs, such as KshA5. nih.govnih.gov The reconstituted KSH from Rhodococcus rhodochrous demonstrates a subtle substrate specificity, being able to hydroxylate a range of 3-ketosteroids, including those with 5α-H, 5β-H, Δ¹, and Δ⁴ structures, provided they possess a short side chain. asm.org In M. tuberculosis, the reconstituted KshAB had twice the specificity for 1,4-androstadiene-3,17-dione (ADD) compared to 4-androstene-3,17-dione (AD). nih.gov

Substrate Specificity of KshA Homologs

| Enzyme Homolog | Source Organism | Preferred Substrate Feature | Example Substrates | Reference |

|---|---|---|---|---|

| KshA1 | Rhodococcus rhodochrous DSM43269 | Isopropyl side chain at C17 | 3-oxo-23,24-bisnorcholesta-1,4-diene-22-oate (1,4-BNC) | nih.govnih.gov |

| KshA5 | Rhodococcus rhodochrous DSM43269 | No C17 side chain | 4-estrendione, 5α-androstandione, Testosterone (B1683101) | nih.govnih.gov |

| KshAMtb | Mycobacterium tuberculosis | CoA-thioesterified substrates | 1,4-BNC-CoA | nih.gov |

Conformational Flexibility of Enzyme Active Sites

X-ray crystallographic studies of various KshA homologs complexed with steroid substrates have provided significant insights into the conformational flexibility of the enzyme's active site. nih.govnih.gov Despite differences in substrate specificity, the steroid-binding pockets of KshAMtb, KshA1, and KshA5 are remarkably similar, with the substrate's C17 region generally oriented toward the opening of the active site. nih.govresearchgate.net

A key feature contributing to the enzyme's function is a highly flexible 16-residue "mouth loop." nih.gov In some crystal structures, this loop completely covers the substrate-binding pocket, isolating it from the surrounding solvent. nih.govnih.gov The conformation of this loop appears to be dynamic, as seen in structures of KshA5 where it is disordered in the presence of some substrates but occludes the active site in others. ubc.ca This flexibility is thought to play a role in substrate entry and product release. nih.govubc.ca

Furthermore, substrate binding can induce significant conformational changes within the enzyme. In KshA5, the binding of substrates like ADD resulted in the displacement of the catalytic iron atom and the α-helices that coordinate it by up to 4.4 Å compared to the substrate-free enzyme. nih.gov This dynamic nature, reminiscent of cytochrome P450 enzymes, suggests that considerable structural rearrangements are integral to the catalytic cycle of these Rieske oxygenases. nih.gov The distance between the catalytic iron and the C9 position of the substrate was found to be unusually large in some complexes, indicating the necessity of these conformational shifts for proper positioning and catalysis. ubc.ca

Biochemical Characterization of Enzyme Components (e.g., stability, metal ion inhibition)

The 3-ketosteroid 9α-hydroxylase (KSH) system's activity and stability are influenced by its biochemical environment. The enzyme system consists of the oxygenase KshA, which in M. tuberculosis is a homotrimer, and the reductase KshB, which is a monomeric protein. nih.gov Biochemical characterization has shown that KSH enzymes can be unstable; for instance, KSH from Mycobacterium neoaurum lost 28% and 67% of its activity after 24 hours when stored at -20°C and 0°C, respectively. d-nb.info

The activity of KSH is significantly affected by the presence of metal ions. Studies on the enzyme from Rhodococcus rhodochrous revealed that while ions like Fe²⁺, Ca²⁺, Mn²⁺, and Mg²⁺ had no significant effect, several divalent metal ions acted as inhibitors. asm.org Zinc (Zn²⁺) was identified as the most potent inhibitor, capable of completely abolishing KSH activity. asm.orgd-nb.infoasm.org The inhibitory effects of Fe³⁺, Co²⁺, and Ni²⁺ were also noted and appeared to be specific to the KshA component, as the reductase activity of KshB was not inhibited by these ions. asm.org KshB itself was found to be inhibited only by copper (Cu²⁺). asm.org In another study, KshB from a Mycobacterium species was inhibited by Ba²⁺, Al³⁺, Ni²⁺, Zn²⁺, and Co²⁺, while K⁺, Na⁺, and Ca²⁺ had activating effects. semanticscholar.org

Effect of Metal Ions on KSH Activity

| Metal Ion | Effect on KSH/KshA Activity | Effect on KshB Activity | Source Organism of Enzyme | Reference |

|---|---|---|---|---|

| Zn²⁺ | Strong Inhibition (Complete) | No Inhibition / Inhibition | Rhodococcus rhodochrous / Mycobacterium sp. | asm.orgd-nb.infosemanticscholar.org |

| Cu²⁺ | Inhibition | Inhibition | Rhodococcus rhodochrous / M. neoaurum | asm.orgd-nb.info |

| Co²⁺ | Inhibition | No Inhibition / Inhibition | Rhodococcus rhodochrous / Mycobacterium sp. | asm.orgsemanticscholar.org |

| Ni²⁺ | Inhibition | No Inhibition / Inhibition | Rhodococcus rhodochrous / Mycobacterium sp. | asm.orgsemanticscholar.org |

| Fe³⁺ | Inhibition | No Inhibition | Rhodococcus rhodochrous | asm.org |

| Fe²⁺, Ca²⁺, Mg²⁺ | No Significant Effect | No Significant Effect | Rhodococcus rhodochrous | asm.org |

| K⁺, Na⁺, Ca²⁺ | - | Activation | Mycobacterium sp. | semanticscholar.org |

Intermediary Metabolism and Broader Steroidogenesis Context

9-Hydroxy-4-androstene-3,17-dione as a Precursor to Other Steroidal Compounds

9α-hydroxy-4-androstene-3,17-dione (9-OHAD) is a pivotal intermediate in the synthesis of various steroidal drugs, particularly corticosteroids. Its strategic 9α-hydroxyl group makes it a valuable starting material for the production of potent anti-inflammatory agents like β-methasone and dexamethasone.

The significance of 9-OHAD as a precursor extends to a broad range of glucocorticoid drugs. nih.govresearchgate.net The microbial conversion of inexpensive and abundant phytosterols (B1254722) by various microorganisms, such as Mycobacterium species, is a primary method for producing 9-OHAD. nih.govgoogle.com This biotransformation process is a cornerstone of the modern steroid pharmaceutical industry.

Interconversion with Related Steroids

This compound is metabolically linked to other key steroid intermediates, primarily through microbial enzymatic reactions. The most significant of these interconversions involve 4-androstene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD).

The direct precursor to 9-OHAD is 4-androstene-3,17-dione. The introduction of a hydroxyl group at the 9α-position of AD is catalyzed by the enzyme 3-ketosteroid-9α-hydroxylase (Ksh). nih.govnih.gov This hydroxylation is a critical step in both the synthesis of corticosteroid precursors and the microbial degradation of steroids. Various microorganisms, including species of Nocardia, Corynebacterium, and Mycobacterium, are known to perform this 9α-hydroxylation. google.com

Conversely, 9-OHAD can be further metabolized. One key transformation is the introduction of a double bond between carbons 1 and 2 of the steroid A-ring, a reaction catalyzed by 3-ketosteroid-Δ1-dehydrogenase (KstD). This desaturation can occur at different stages of the steroid degradation pathway. nih.gov In some microorganisms, KstD enzymes exhibit a preference for different substrates. For example, in Mycobacterium neoaurum, one isozyme of KstD shows a higher affinity for 9α-hydroxy-4-androstene-3,17-dione, while another prefers 4-androstene-3,17-dione. nih.gov

The order of 9α-hydroxylation and 1,2-desaturation can vary among different microbial species, leading to different metabolic pathways. nih.gov The interconversion of these C19 steroids is a focal point of metabolic engineering efforts to optimize the production of specific high-value steroid intermediates for the pharmaceutical industry. nih.govnih.gov

Below is an interactive table summarizing the key enzymes and reactions in the interconversion of these steroids.

| Starting Compound | Enzyme | Product | Reaction Type |

| 4-androstene-3,17-dione | 3-ketosteroid-9α-hydroxylase (Ksh) | This compound | Hydroxylation |

| This compound | 3-ketosteroid-Δ1-dehydrogenase (KstD) | 9-Hydroxy-1,4-androstadiene-3,17-dione | Dehydrogenation |

| 4-androstene-3,17-dione | 3-ketosteroid-Δ1-dehydrogenase (KstD) | 1,4-androstadiene-3,17-dione | Dehydrogenation |

| 1,4-androstadiene-3,17-dione | 3-ketosteroid-9α-hydroxylase (Ksh) | 9-Hydroxy-1,4-androstadiene-3,17-dione | Hydroxylation |

Role in Microbial Steroid Ring Cleavage

This compound is a critical intermediate in the microbial degradation of the steroid nucleus. The introduction of the 9α-hydroxyl group is a key step that destabilizes the steroid's B-ring, facilitating its subsequent cleavage.

Following the formation of 9-hydroxy-androst-1,4-diene-3,17-dione (the product of 1,2-dehydrogenation of 9-OHAD), the steroid molecule is prone to abiotic cleavage of the B-ring. nih.gov This cleavage results in the formation of 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione. nih.gov This "seco" steroid, with its opened B-ring, is then further catabolized by a series of enzymatic reactions, ultimately leading to the complete breakdown of the steroid structure into central metabolites like pyruvate, acetyl-CoA, and propionyl-CoA. nih.gov

The 9,10-seco pathway is a common strategy employed by various bacteria, particularly Actinobacteria, for the degradation of steroids. nih.gov The initial 9α-hydroxylation is therefore a crucial priming reaction that commits the steroid to this degradative pathway. The enzymes responsible for this hydroxylation, the 3-ketosteroid 9α-hydroxylases (KshA and KshB), are thus central to the microbial catabolism of steroids. nih.gov

Understanding the role of 9-OHAD in steroid ring cleavage is not only important from a basic scientific perspective but also has practical implications. For industrial production of steroid intermediates, it is often necessary to block this degradation pathway to allow for the accumulation of the desired product. This is typically achieved through genetic engineering of the microorganisms to inactivate the genes encoding for the enzymes responsible for ring cleavage.

Future Research Directions and Biotechnological Applications

The Forefront of Biocatalysis: Engineering Novel Microbial Factories

The development of highly efficient and robust microbial strains is central to advancing the biotechnological production of 9-OHAD. Researchers are increasingly turning to synthetic biology and sophisticated enzyme engineering techniques to construct and optimize these cellular factories.

Building Better Pathways with Synthetic Biology

Synthetic biology offers powerful tools for the rational design and construction of novel metabolic pathways within microbial hosts. nih.govresearchgate.net The primary workhorses for 9-OHAD production are typically species of Mycobacterium, which naturally possess the enzymatic machinery to degrade sterols. dtu.dkresearchgate.net However, wild-type strains often produce a mixture of intermediates, leading to lower yields and complex purification processes. researchgate.netnih.gov

A key strategy involves the targeted knockout of genes responsible for the degradation of 9-OHAD. For instance, the deletion of genes encoding 3-ketosteroid-Δ1-dehydrogenase (KstD), an enzyme that converts 9-OHAD to an unstable intermediate, is a critical step in preventing product loss. nih.govmdpi.comresearchgate.net Concurrently, the overexpression of genes crucial for 9-OHAD formation, such as those encoding 3-ketosteroid-9α-hydroxylase (Ksh), is employed to enhance the metabolic flux towards the desired product. researchgate.netmdpi.comnih.gov

Recent research has demonstrated the power of these combined approaches. In one study, the overexpression of four key genes (hsd, hsd4A, kshA1, and kshB) coupled with the knockout of the kstd gene in Mycobacterium neoaurum resulted in a 1.45-fold increase in 9-OHAD production from phytosterols (B1254722). researchgate.net Another study identified five KstD enzymes in Mycobacterium fortuitum and determined that deleting the primary dehydrogenases, KstD2 and KstD3, was crucial for preventing 9-OHAD degradation. nih.govresearchgate.net

Furthermore, enhancing the transport of sterol substrates into the microbial cell is another avenue being explored. The construction of a phytosterol transport system in a Mycobacterium strain, by introducing genes from Mycobacterium tuberculosis, has been shown to enhance the yield of 9-OHAD. researchgate.net

Enhancing Enzyme Performance through Directed Evolution and Rational Engineering

The efficiency of the entire biotransformation process hinges on the catalytic prowess of key enzymes, particularly 3-ketosteroid-9α-hydroxylase (Ksh). This enzyme, typically a two-component system (KshA and KshB), is often a rate-limiting step in 9-OHAD production. nih.govmdpi.com Directed evolution and rational enzyme engineering are being utilized to create superior enzyme variants with enhanced activity, stability, and substrate specificity. evitachem.com

The regeneration of cofactors, such as NADH, which is required for the Ksh reaction, is also a critical consideration. nih.govnih.gov Co-expressing enzymes like glucose 1-dehydrogenase (GDH) or formate (B1220265) dehydrogenase in the production strain can create an internal NADH regeneration system, making the process more economical and efficient. nih.govnih.gov One study successfully engineered Bacillus subtilis to co-express Ksh from M. neoaurum and its own GDH, achieving a high conversion rate of 4-androstene-3,17-dione (AD) to 9-OHAD. nih.gov

| Strain/System | Genetic Modification | Substrate | Product Concentration | Molar Yield (%) | Reference |

| Mycobacterium neoaurum MS136-F | Overexpression of hsd, hsd4A, kshA1, kshB; Knockout of kstd | Phytosterols (13.0 g/L) | 6.8 g/L | 77.2 | researchgate.net |

| Mycobacterium fortuitum MF-FA5020 | Deletion of kstD2 & kstD3; Overexpression of hsd4A & fadE28-29 | Phytosterols (20 g/L) | 12.21 g/L | 83.74 | nih.govresearchgate.net |

| Engineered Bacillus subtilis | Co-expression of kshA, kshB & gdh | AD | 7.23 g/L | 90.4 | nih.gov |

| Engineered E. coli | Expression of KshC & formate dehydrogenase | AD | 7.78 g/L | 92.11 | nih.gov |

| Engineered M. neoaurum | Overexpression of mutant KshA1N | Phytosterols (20.0 g/L) | 11.7 g/L | Not Reported | nih.gov |

Scaling Up Production: Advanced Bioreactor Engineering

Translating laboratory success to industrial-scale production requires sophisticated bioreactor engineering and process optimization. frontiersin.orgdiva-portal.org Key challenges in the biotransformation of sterols include their low solubility in aqueous media and potential substrate/product inhibition. researchgate.netlookchem.com

To address the issue of low substrate solubility, various strategies are employed. The use of cyclodextrins, which can form inclusion complexes with sterols, has been shown to improve their bioavailability. researchgate.net Micro-emulsion systems, utilizing components like soybean oil and hydroxypropyl-β-cyclodextrin, have also been developed to enhance substrate solubility. researchgate.net

Process scale-up involves careful consideration of parameters such as aeration, agitation, and power consumption per unit volume (P/V) to ensure optimal cell growth and productivity. frontiersin.org Recent studies have focused on developing scale-up models based on constant P/V and initial volumetric aeration rates (vvm) to achieve consistent performance across different bioreactor sizes. frontiersin.org Fed-batch processes, where the substrate is added incrementally, are often employed to maintain optimal concentrations and avoid toxicity. nih.gov

Broadening the Horizon: Expanding the Substrate Scope

While phytosterols are the current low-cost feedstock of choice for 9-OHAD production, research is also exploring the use of other steroidal substrates. dtu.dkcsic.esmdpi.com The ability of engineered microbial strains and their enzymes to convert a range of steroid precursors opens up possibilities for producing a wider variety of valuable steroid intermediates.

Studies have shown that engineered 3-ketosteroid-Δ1-dehydrogenases can act on a broad spectrum of steroidal compounds with diverse substituents. mdpi.com This enzymatic versatility could be harnessed to produce novel hydroxylated steroids with potential pharmaceutical applications. The ultimate goal is to develop microbial cell factories that can efficiently convert simple carbon sources, like glucose, directly into complex steroidal drugs, further greening the pharmaceutical industry. nih.gov

Q & A

Q. Table 1: Microbial Strains and Key Parameters for 9-OH-AD Production

Advanced: How can researchers optimize the yield of 9-OH-AD from phytosterols in engineered microbial strains?

Methodological Answer:

Optimization strategies include:

- Gene Knockout: Disrupting 3-ketosteroid-Δ1-dehydrogenase (ksdD) to block 9-OH-AD degradation .

- NADH Regeneration: Coupling KSH with formate dehydrogenase (FDH) to recycle NADH, reducing cofactor costs. This system increased conversion efficiency to 92.11% in fed-batch processes .

- Multi-Gene Regulation: Overexpressing fadD19 (steroid transporter) and lsr2 (regulatory gene) enhances substrate uptake and metabolic flux .

Key Data:

- Fed-batch fermentation with Mycobacterium sp. VKM Ac-1817D achieved 7.78 g/L 9-OH-AD .

- Δ1-dehydrogenase-deficient strains showed a 30% yield increase compared to wild-type .

Basic: What in vitro assays are standard for assessing 9-OH-AD's anti-tumor activity?

Methodological Answer:

Standard assays include:

- Cell Viability Assays:

- Apoptosis Markers:

- Mechanistic Studies:

Q. Table 2: Representative Anti-Tumor Data for 9-OH-AD

| Cancer Type | Cell Line | IC50 (μM) | Key Pathway Affected | Reference |

|---|---|---|---|---|

| Breast Cancer | MCF-7 | 15.2 | Caspase-3 activation | |

| Prostate Cancer | PC-3 | 20.5 | Bcl-2 downregulation | |

| Lung Cancer | A549 | 18.7 | Mitochondrial damage |

Advanced: How to address contradictions in 9-OH-AD's efficacy across different cancer cell lines?

Methodological Answer:

To resolve discrepancies:

- Comparative Genomic Profiling: Identify differential expression of steroid receptors (e.g., androgen/estrogen receptors) or metabolic enzymes (e.g., CYP17A1) across cell lines .

- Metabolite Stability Studies: Assess 9-OH-AD degradation in culture media using HPLC-MS to rule out experimental artifacts .

- Transcriptomic Analysis: RNA-seq of responsive vs. non-responsive cells to pinpoint resistance mechanisms (e.g., upregulated efflux pumps) .

Example:

In prostate cancer, androgen receptor (AR)-positive LNCaP cells may show higher sensitivity than AR-negative PC-3 cells due to steroid signaling dependencies .

Basic: What analytical techniques validate the structural integrity of synthesized 9-OH-AD?

Methodological Answer:

Q. Table 3: Key Physicochemical Properties of 9-OH-AD

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 302.41 g/mol | |

| Solubility in DMSO | 27.5 mg/mL (90.93 mM) | |

| Melting Point | 222–223.5°C |

Advanced: What strategies enhance the thermostability and catalytic efficiency of KSH enzymes in 9-OH-AD production?

Methodological Answer:

- Protein Engineering:

- Directed evolution of kshA to improve thermostability (e.g., introducing disulfide bonds) .

- Cofactor Engineering:

- NADH regeneration via FDH reduces metabolic burden and improves turnover .

- Immobilization:

- Encapsulating KSH in alginate beads retains >80% activity after 5 cycles .

Key Data:

- Co-expressing kshC (novel oxygenase) with kshB increased hydroxylation efficiency by 40% compared to kshA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.